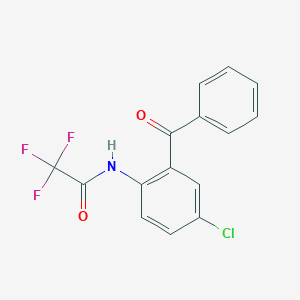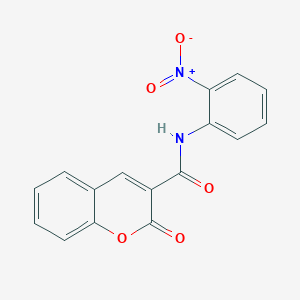
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazolidinyl group, a pyrrolidinyl group, and a methylbenzoyl moiety
準備方法
The synthesis of 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinyl Intermediate: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinyl ring.
Introduction of the Methylbenzoyl Group: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to introduce the methylbenzoyl group.
Addition of the Pyrrolidinyl Group: Finally, the compound is reacted with pyrrolidine under suitable conditions to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
化学反応の分析
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidinyl or pyrrolidinyl rings, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit or activate enzymes, leading to changes in metabolic processes. The exact pathways involved depend on the specific application and target.
類似化合物との比較
When compared to similar compounds, 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Benzoylimidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone: Lacks the methyl group on the benzoyl ring, which may affect its reactivity and binding properties.
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(morpholin-1-yl)ethanone: Contains a morpholinyl group instead of a pyrrolidinyl group, leading to different chemical and biological properties.
特性
IUPAC Name |
1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-14-4-6-15(7-5-14)17(22)20-11-10-19(13-20)16(21)12-18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLDIQDMSVMAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[({5-Nitro-2-thienyl}methylene)amino]phenyl}ethanone](/img/structure/B387549.png)
![5-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-2-METHOXYPHENOL](/img/structure/B387550.png)
![2-Methoxy-4-{[(4-methylphenyl)imino]methyl}phenyl acetate](/img/structure/B387551.png)
![N'-{5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387555.png)



![2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE](/img/structure/B387563.png)



![N'-[(5-bromo-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B387567.png)
![4-{[(3,4-Dimethylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B387569.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B387570.png)
